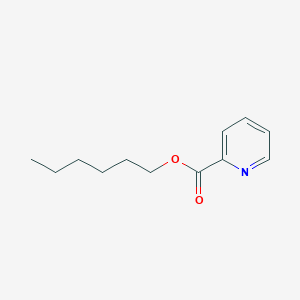

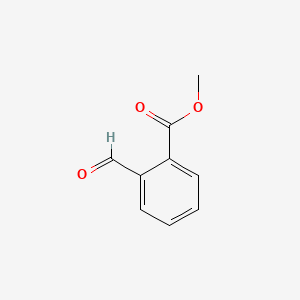

Hexyl pyridine-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine derivatives often involves the reaction of pyridinecarboxylic acids with other chemical agents. For instance, the potentially pentadentate ligand 2,6-bis[N-(2'-pyridylmethyl)carbamyl]pyridine (H2L1) is prepared from the reaction of a diester of pyridine-2,6-dicarboxylic acid and 2-aminomethylpyridine . Similarly, novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides are prepared by reacting pyridoxal hydrochloride with various N-arylcyanoacetamides . These methods suggest that hexyl pyridine-2-carboxylate could potentially be synthesized through the modification of pyridine-2-carboxylic acid with a hexyl group.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often complex and can form various coordination polymers and complexes. For example, a mononuclear complex formed with inert Co(III) was characterized by a crystal structure as the neutral 1:2 complex [Co(L1)(HL1)] . The structures of the title polysubstituted pyridines, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, are nearly planar and stabilized by intermolecular interactions . These findings suggest that hexyl pyridine-2-carboxylate could also exhibit a planar structure with potential for intermolecular interactions.

Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. The dirhenium(II) complex Re2Cl4(mu-dppm)2 reacts with pyridinecarboxylic acids to afford unsymmetrical substitution products . The reaction conditions and the nature of the substituents on the pyridine ring can significantly influence the outcome of these reactions. This implies that hexyl pyridine-2-carboxylate could also engage in similar substitution reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the crystal structure of certain pyridine derivatives is stabilized by intermolecular C-H...O, C-H...F, and C-H...pi interactions . The hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates shows that hydrogenolysis of the alcohol group can be an unusual side reaction, which can be minimized under optimized conditions . These insights suggest that hexyl pyridine-2-carboxylate may also display specific physical and chemical properties, such as solubility and reactivity, which would be influenced by the hexyl substituent.

作用机制

Target of Action

Hexyl pyridine-2-carboxylate, like other pyridine derivatives, has been shown to interact with a variety of targets. These include kinases, androgen receptors, tubulin polymerization, topoisomerase enzyme, and human carbonic anhydrase . The interaction with these targets can lead to a variety of biological effects, making hexyl pyridine-2-carboxylate a compound of interest in various fields, including anticancer research .

Mode of Action

It is known that pyridine derivatives can act as nucleophilic agents, attacking electrophilic centers in other molecules . This can lead to changes in the structure and function of the target molecules, potentially altering their biological activity .

Biochemical Pathways

The biochemical pathways affected by hexyl pyridine-2-carboxylate are likely to be diverse, given the range of its potential targets. For example, inhibition of kinases could affect signal transduction pathways, while interaction with tubulin could disrupt microtubule dynamics and cell division

Result of Action

The molecular and cellular effects of hexyl pyridine-2-carboxylate’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if it acts as an inhibitor of kinases, it could potentially disrupt cell signaling and proliferation . If it interacts with tubulin, it could affect cell division and potentially have antitumor effects .

属性

IUPAC Name |

hexyl pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-3-4-7-10-15-12(14)11-8-5-6-9-13-11/h5-6,8-9H,2-4,7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQFSCZLUXHABZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277151 |

Source

|

| Record name | hexyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexyl pyridine-2-carboxylate | |

CAS RN |

5394-95-6 |

Source

|

| Record name | NSC961 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hexyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Methylphenyl)sulfonyl]pyrrolidine](/img/structure/B1295941.png)